{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine
Overview
Description
{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine is a complex organic compound characterized by its unique bipyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipyrazole core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Alkylation: The bipyrazole core is then alkylated with a suitable alkyl halide to introduce the propylamine side chain.
Industrial Production Methods
Industrial production of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]ethyl}amine
- **{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]butyl}amine
Uniqueness
{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine is unique due to its specific propylamine side chain, which may confer distinct biological and chemical properties compared to its analogs. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[5-(1,5-dimethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-7H,3-5,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEPMGYYGOOAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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